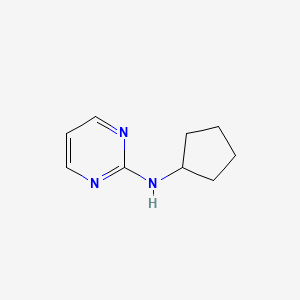

N-cyclopentylpyrimidin-2-amine

Description

Strategic Significance of Pyrimidine (B1678525) Scaffolds in Modern Drug Discovery and Chemical Biology

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry and drug discovery. ontosight.aiijpsjournal.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically recognized by biological systems, allowing their derivatives to interact readily with various enzymes and cellular components. ijpsjournal.com This inherent biocompatibility has made the pyrimidine scaffold a versatile and highly sought-after framework for designing novel therapeutic agents.

The synthetic accessibility and structural diversity of pyrimidines have enabled the development of a vast library of derivatives with a broad spectrum of pharmacological activities. ijpsjournal.com These include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. ijpsjournal.commdpi.com The 2-aminopyrimidine (B69317) moiety, in particular, is a key structural component in several clinically successful drugs, such as the kinase inhibitors imatinib (B729) and palbociclib, highlighting its importance in targeted cancer therapy. mdpi.comdergipark.org.tr The adaptability of the pyrimidine core allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects, making it a continuously evolving and high-impact scaffold in the quest for new medicines. biointerfaceresearch.com

Foundational Research Context of N-Cyclopentylpyrimidin-2-amine as a Key Pyrimidine Derivative

This compound is a specific derivative of the 2-aminopyrimidine family, characterized by a cyclopentyl group attached to the amino nitrogen at the 2-position of the pyrimidine ring. ontosight.ai This compound serves as a crucial building block in the synthesis of more complex molecules for pharmaceutical and biotechnological research. ontosight.ai While a singular foundational paper marking its initial discovery is not prominent, its existence and utility are well-established within chemical databases and synthetic literature, where it is often used as a key intermediate. ontosight.airsc.org

The synthesis of this compound and its isomers can be achieved through established methods of pyrimidine chemistry, typically involving the condensation of a suitable precursor with cyclopentylamine (B150401). For instance, the synthesis of the related isomer, 2-Chloro-N-cyclopentylpyrimidin-4-amine, involves the reaction of 2,4-dichloropyrimidine (B19661) with cyclopentylamine. acs.org Similarly, more complex derivatives like 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine are synthesized from 5-bromo-2,4-dichloropyrimidine (B17362) and cyclopentylamine, demonstrating a reliable synthetic route for incorporating the N-cyclopentylamino moiety into a pyrimidine core. chemicalbook.comtandfonline.com The cyclopentyl group itself is significant as it increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties and ability to interact with biological targets. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 g/mol |

| Common Synonyms | 2-(Cyclopentylamino)pyrimidine |

| Appearance | Solid (form) |

| LogP | 1.70 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

This table is based on data from chemical databases and may vary depending on the source.

Current Research Landscape and Future Trajectories for this compound Analogues

The this compound scaffold is a fertile ground for the development of novel bioactive compounds. Current research is actively exploring its analogues for a range of therapeutic applications, primarily focused on kinase inhibition for cancer therapy and as antimicrobial agents.

Kinase Inhibition: Several studies have demonstrated the potential of this compound derivatives as potent and selective kinase inhibitors.

FGFR4 Inhibitors: A series of 2-aminopyrimidine derivatives were designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in certain cancers. One promising compound potently inhibited FGFR4 with an IC₅₀ value of 2.6 nM while sparing other FGFR isoforms. nih.gov

FLT3 Inhibitors: Researchers have developed diaminopyrimidine-based inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). The inclusion of amine linkers at the 2- and 4-positions of the pyrimidine ring was found to be crucial for both enzymatic and cellular activity. acs.org

CDK Inhibitors: The 2-aminopyrimidine core is central to the design of Cyclin-Dependent Kinase (CDK) inhibitors. dergipark.org.tr Halogenated derivatives, such as 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, serve as key intermediates in the synthesis of inhibitors for CDK4 and CDK6, which are critical targets in breast cancer. smolecule.combiosynth.com

Antimicrobial and Other Activities:

Antibacterial Agents: Phenylthiazole derivatives incorporating the this compound moiety have been synthesized and evaluated for their antibacterial activity. While some initial compounds showed limited potency, further modifications to the side chains led to significant improvements in activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

β-Glucuronidase Inhibitors: In the search for agents to treat conditions associated with high β-glucuronidase activity, such as colon cancer, various 2-aminopyrimidine derivatives have been synthesized and tested. mdpi.com

Future Trajectories: The future of this compound analogues in drug discovery appears promising and is likely to follow several key trajectories. The primary focus will remain on the development of highly selective kinase inhibitors for oncology. biointerfaceresearch.comnih.gov Research will continue to optimize lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Computational design and molecular docking studies will play an increasingly important role in the rational design of new derivatives targeting specific kinases like AXL and CDK2. dergipark.org.trbiointerfaceresearch.com Furthermore, the exploration of these analogues for other therapeutic areas, including infectious diseases and inflammatory conditions, represents a growing field of research. ijpsjournal.comnih.gov The synthetic versatility of the pyrimidine scaffold will continue to allow chemists to generate novel and diverse molecular architectures based on the this compound core.

Table 2: Selected Research Findings on this compound Analogues

| Analogue Class | Therapeutic Target | Key Finding | Reference |

|---|---|---|---|

| 2-Aminopyrimidine Derivatives | FGFR4 | Identified a selective inhibitor with an IC₅₀ of 2.6 nM. | nih.gov |

| Diaminopyrimidine Derivatives | FLT3 | Amine linkers at positions 2 and 4 were found to be optimal for activity against AML cells. | acs.org |

| Phenylthiazole Derivatives | MRSA (Bacteria) | Modifications to the side chain improved antibacterial potency by nearly 40-fold. | nih.gov |

| 6,8,9-Trisubstituted Purines | Cancer Cells (Huh7, MCF7, HCT116) | Synthesized novel purine (B94841) analogues from a cyclopentylamine-pyrimidine intermediate that showed cytotoxic effects. | nih.gov |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Identified a potent inhibitor significantly more active than the standard. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPXNHRKTKAFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopentylpyrimidin 2 Amine

Rational Design and Synthesis of the N-Cyclopentylpyrimidin-2-amine Core

The construction of the this compound core is predicated on established principles of heterocyclic chemistry, adapted to incorporate the specific cyclopentyl moiety. The rational design involves creating a stable pyrimidine (B1678525) ring and efficiently integrating the cyclopentylamine (B150401) group.

Strategies for Pyrimidine Ring Functionalization and Cyclopentylamine Integration

The synthesis of 2-aminopyrimidines can be approached through two primary strategies: building the pyrimidine ring with the amino group already in place or introducing the amino group onto a pre-formed pyrimidine ring. nih.gov

One of the most direct methods for integrating the cyclopentylamine is through nucleophilic aromatic substitution (SNAr). This strategy involves reacting a pyrimidine ring bearing a suitable leaving group, typically a halogen like chlorine, at the C2 position with cyclopentylamine. For instance, the synthesis of a related compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is achieved by reacting 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopentylamine in a solvent like dioxane at room temperature. chemicalbook.com This reaction proceeds efficiently, demonstrating a straightforward pathway to integrating the cyclopentylamino group onto a functionalized pyrimidine scaffold.

Another fundamental approach involves the condensation of a dinucleophile containing an N-C-N moiety with a three-carbon dielectrophile. nih.gov To synthesize the this compound core directly, a cyclopentyl-substituted guanidine (B92328) can be condensed with a 1,3-dicarbonyl compound or its equivalent. This method constructs the pyrimidine ring and installs the desired N-cyclopentylamino group in a single convergent step.

The table below outlines a typical SNAr reaction for the synthesis of a substituted N-cyclopentylpyrimidin-amine derivative.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine | Dioxane | Room Temperature, 6 hours | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 100% (crude) | chemicalbook.com |

Catalytic Approaches and Reaction Condition Optimization

Modern synthetic methods increasingly rely on catalytic processes to improve efficiency, selectivity, and substrate scope. For the synthesis of N-substituted aminopyrimidines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful. mdpi.com This reaction allows for the formation of the C-N bond between a 2-chloropyrimidine (B141910) and cyclopentylamine under relatively mild conditions, using a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.com

Beyond palladium, other transition metals have been utilized to catalyze the formation of the pyrimidine ring itself. Methodologies involving iron, copper, and ruthenium have been developed for the condensation and cycloaddition reactions that form the heterocyclic core. mdpi.com For example, an iron(II)-complex can catalyze the reaction of ketones and amidines to form pyrimidine derivatives. organic-chemistry.org Ruthenium complexes have been employed in [3+2+1] cycloadditions to synthesize 2-(N-alkylamino)pyrimidines directly from guanidine salts and alcohols. mdpi.com

Optimization of reaction conditions involves screening catalysts, ligands, bases, solvents, and temperature to maximize yield and minimize side products. The choice of catalyst system is crucial and often depends on the specific substrates being used.

| Catalytic Method | Metal Catalyst | Typical Substrates | Key Advantage |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd2(dba)3) | 2-Halopyrimidine, Amine | High efficiency for C-N bond formation. mdpi.com |

| [3+3] Annulation | Choline Hydroxide (B78521) (Organocatalyst) | α,β-Unsaturated Ketones, Amidines | Green, recyclable catalyst and medium. mdpi.com |

| [3+2+1] Cycloaddition | Ruthenium Complex | Guanidine, Alcohols | Direct synthesis from readily available alcohols. mdpi.com |

| Condensation | Iron(II) Sulfate/TEMPO | Ketones, Amidines | Broad functional group tolerance. organic-chemistry.org |

Yield Enhancement and Green Chemistry Considerations in Synthesis

Efforts to improve the synthesis of pyrimidine derivatives focus on both maximizing chemical yield and adhering to the principles of green chemistry. rasayanjournal.co.in Conventional heating methods can be slow and energy-intensive. Alternative energy sources such as microwave irradiation and ultrasound have been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time. rasayanjournal.co.in

Solvent choice is another critical aspect of green synthesis. Many organic solvents are hazardous and create significant waste. Performing reactions under solvent-free conditions, for instance using mechanical methods like ball milling or "grindstone chemistry," represents a significant improvement. rasayanjournal.co.in When a solvent is necessary, the use of greener alternatives like ionic liquids or water is encouraged. mdpi.comrasayanjournal.co.in Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are inherently more efficient and atom-economical, reducing the number of synthetic steps and purification procedures required. rasayanjournal.co.in

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Faster reaction rates, higher yields, cleaner reactions. rasayanjournal.co.in |

| Ultrasound Irradiation | Application of ultrasonic waves to the reaction mixture. | Enhanced reaction rates, environmentally friendly. rasayanjournal.co.in |

| Solvent-Free Reactions | Reactants are mixed directly, often by grinding (ball milling). | Reduces solvent waste, simplifies workup, high efficiency. rasayanjournal.co.in |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis. | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.in |

| Use of Green Solvents | Employing environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental impact. mdpi.comrasayanjournal.co.in |

Advanced Derivatization and Structural Modification Strategies for this compound Scaffolds

Once the this compound core is synthesized, its structure can be further modified to explore its chemical space. These modifications can be targeted at either the pyrimidine nucleus or the cyclopentyl moiety.

Regioselective Functionalization of the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle, which governs its reactivity. Regioselective functionalization allows for the precise introduction of new chemical groups at specific positions on the ring.

One powerful strategy is directed ortho-metalation. Using specific reagents like TMPMgCl·LiCl (a Hauser base), it is possible to selectively deprotonate a C-H bond on the pyrimidine ring, which can then be quenched with an electrophile to introduce a new substituent at a defined position. researchgate.net

Alternatively, a pre-installed functional group can be used as a handle for further reactions. For example, starting with a halogenated precursor, such as 5-bromo-N-cyclopentylpyrimidin-2-amine, allows for a wide range of palladium-catalyzed cross-coupling reactions. Suzuki coupling can be used to introduce aryl or heteroaryl groups, Sonogashira coupling for alkynyl groups, and Heck coupling for vinyl groups. The availability of boronate ester derivatives, such as N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, provides a key substrate for Suzuki reactions to introduce diversity at the C5 position. chemicalbook.com

The table below summarizes key regioselective functionalization reactions.

| Reaction Type | Reagent/Catalyst | Position Functionalized | Group Introduced |

| Directed Metalation | TMPMgCl·LiCl then Electrophile | C4 or C6 | Various electrophilic groups |

| Suzuki Coupling | Pd Catalyst, Boronic Acid/Ester | C4, C5, or C6 (from halo-pyrimidine) | Aryl, Heteroaryl |

| Sonogashira Coupling | Pd/Cu Catalysts, Terminal Alkyne | C4, C5, or C6 (from halo-pyrimidine) | Alkynyl |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine | C4 or C6 (from halo-pyrimidine) | Amino |

Exploration of Cyclopentyl Moiety Modifications

Modification of the cyclopentyl group of this compound post-synthesis is less commonly reported in the literature compared to the derivatization of the pyrimidine ring. The reactivity of the pyrimidine nucleus, with its heteroatoms and potential for functionalization via C-H activation or cross-coupling, generally makes it the primary target for structural modification.

Hypothetically, modifications to the saturated cyclopentyl ring would require C-H activation/functionalization strategies, which can be challenging to perform selectively. A more practical approach to introducing diversity on the cyclopentyl moiety is to begin the synthesis with a pre-functionalized cyclopentylamine. For example, using a hydroxylated or aminated cyclopentylamine in the initial condensation or nucleophilic substitution step would yield a core scaffold already bearing functionality on the alicyclic ring, which could then be used for further derivatization.

Cross-Coupling Reactions and Heterocyclic Annulations Involving the this compound Framework

The this compound scaffold is a versatile building block for the synthesis of more complex, often biologically active, molecules through various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, facilitate the formation of new carbon-carbon bonds at specific positions on the pyrimidine ring, typically after halogenation of the ring.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between a halogenated this compound and an organoboron compound. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability to pyrimidine systems is well-established mdpi.comrsc.org. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst mdpi.com. It is anticipated that a bromo- or chloro-substituted this compound would undergo similar transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 95 |

Data is representative of reactions with similar pyrimidine and pyridine (B92270) substrates and not specific to this compound.

Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between a terminal alkyne and a halo-substituted this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base nih.gov. This methodology is crucial for the synthesis of alkynyl-pyrimidines, which are valuable intermediates in medicinal chemistry.

Heck Coupling: The Heck reaction involves the coupling of a halo-substituted this compound with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base nih.gov.

Heterocyclic Annulations: The this compound framework can also serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These reactions often proceed through a sequence of reactions, which may include an initial cross-coupling followed by an intramolecular cyclization rsc.org. For example, a palladium-catalyzed cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been developed for the synthesis of a range of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dialkyluracils and β-bromovinyl/aryl aldehydes rsc.org.

Mechanistic Studies of Synthetic Reactions Involving the this compound Moiety

Understanding the mechanisms of the synthetic reactions involving the this compound moiety is crucial for optimizing reaction conditions and expanding their scope.

Elucidation of Reaction Mechanisms and Intermediate Characterization

While specific mechanistic studies for reactions involving this compound are scarce, the general mechanisms of palladium-catalyzed cross-coupling reactions are well-understood and can be extrapolated to this system.

The catalytic cycle for Suzuki-Miyaura, Sonogashira, and Heck reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halo-pyrimidine, leading to the formation of a palladium(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium(II) complex. In the Sonogashira reaction, the copper acetylide transfers the alkyne group. In the Heck reaction, the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these mechanisms for related heterocyclic systems researchgate.netmdpi.com. These studies help in understanding the role of ligands, the nature of intermediates, and the transition states involved. For instance, DFT studies on the Suzuki-Miyaura reaction of pyridazinone derivatives have provided insights into the energetics of the catalytic cycle and the role of the ferrocene (B1249389) moiety in side reactions mdpi.com.

The Buchwald-Hartwig amination , a likely route to this compound from a 2-halopyrimidine and cyclopentylamine, also proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond wikipedia.orglibretexts.org. Kinetic isotope effect studies have been used to probe the rate-determining step of this reaction for various substrates nih.gov.

Kinetic and Thermodynamic Parameters Governing Synthesis

The kinetic and thermodynamic parameters of a reaction dictate its rate and feasibility. For the palladium-catalyzed reactions involving the this compound moiety, these parameters are influenced by factors such as the nature of the catalyst, ligands, solvent, base, and the electronic and steric properties of the substrates.

Kinetic Studies: Kinetic analyses of palladium-catalyzed cross-coupling reactions often reveal the rate-determining step of the catalytic cycle. For Buchwald-Hartwig aminations, elegant kinetic studies have shown that the nature of the base can influence the reaction pathway and the rate-determining step nih.gov. For example, in the amination of aryl chlorides, the reaction was found to be first order in aryl chloride and positive order in base when NaOC(Me)₃ was used nih.gov. In a study on the palladium(II)-catalyzed oxidation of a pyrimidine derivative, the reaction showed first-order kinetics with respect to both the oxidant and the catalyst, and less than unit orders with respect to the pyrimidine substrate and the hydroxide ion concentration sciencepublishinggroup.com.

While specific kinetic and thermodynamic data for reactions of this compound are not available in the reviewed literature, the general principles derived from studies on analogous pyrimidine and heterocyclic systems provide a solid framework for predicting its reactivity and for the rational design of synthetic routes.

Table 2: General Kinetic and Thermodynamic Considerations in Palladium-Catalyzed Cross-Coupling Reactions

| Parameter | Influencing Factors | Significance |

| Rate Constant (k) | Catalyst concentration, ligand structure, temperature, substrate electronics and sterics | Determines the speed of the reaction. |

| Activation Energy (Ea) | Nature of the rate-determining step (e.g., oxidative addition) | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | Bond energies of reactants and products | Determines if the reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | Changes in molecularity and degrees of freedom | Contributes to the overall free energy change. |

| Gibbs Free Energy (ΔG) | ΔH - TΔS | Determines the spontaneity and equilibrium position of the reaction. |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure of N-cyclopentylpyrimidin-2-amine.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts and coupling patterns. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region of the spectrum, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons on the cyclopentyl group will appear more upfield. The proton attached to the amine nitrogen (N-H) often presents as a broad signal whose chemical shift can be concentration-dependent. libretexts.orglibretexts.orgopenstax.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the pyrimidine ring are expected to resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the cyclopentyl ring. libretexts.orgopenstax.org The carbon atom directly attached to the amine nitrogen will be shifted downfield relative to other alkane carbons due to the deshielding effect of the nitrogen atom. libretexts.orgopenstax.org

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyrimidine-H (C4/C6) | ~8.0-8.5 | ~155-160 |

| Pyrimidine-H (C5) | ~6.5-7.0 | ~110-115 |

| Amine-H (N-H) | ~5.0-6.0 (broad) | N/A |

| Cyclopentyl-H (C1') | ~4.0-4.5 | ~50-55 |

| Cyclopentyl-H (C2'/C5') | ~1.8-2.0 | ~30-35 |

| Cyclopentyl-H (C3'/C4') | ~1.5-1.7 | ~20-25 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₃N₃), the expected exact mass can be calculated. In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed that corresponds to the molecular weight of the compound. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.org

The fragmentation pattern would likely involve the loss of fragments from the cyclopentyl ring or cleavage of the C-N bond connecting the ring to the pyrimidine moiety. A prominent fragment would be expected from the alpha-cleavage characteristic of amines, leading to a stable ion. For instance, the fragmentation of the precursor molecule Cyclopentanamine shows characteristic ions that could also be expected in the fragmentation of the larger target molecule. nist.gov

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight (Nominal) | 163 |

| Expected [M+H]⁺ (for ESI-MS) | 164.1182 |

| Key Fragmentation Pathways | Loss of cyclopentyl group, cleavage of pyrimidine ring |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a secondary amine, a characteristic N-H stretching vibration is expected as a single, sharp band in the region of 3350–3310 cm⁻¹. libretexts.orgopenstax.org Other significant absorptions would include C-H stretching from the cyclopentyl group (below 3000 cm⁻¹) and C=N and C=C stretching vibrations from the pyrimidine ring in the 1650–1450 cm⁻¹ region. The C-N stretching vibration would appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region. This compound is expected to show absorption maxima (λ_max) typical for substituted pyrimidines, which are useful for quantitative analysis and for monitoring reactions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak-Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C=N / C=C Stretch (Aromatic) | 1650 - 1450 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

Chromatographic and Separation Science Methodologies for Isolation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most suitable. This typically involves a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile and water, often with a buffer. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the pyrimidine ring absorbs strongly. This method can be optimized to provide sharp, well-resolved peaks, allowing for accurate purity determination and quantification against a reference standard.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape (tailing) and adsorption on the column. labrulez.com To overcome this, derivatization is often employed to convert the amine into a less polar, more volatile derivative. Alternatively, specialized basic-deactivated columns can be used for the direct analysis of amines. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any volatile impurities.

Advanced Separation Techniques for Complex Mixtures

The isolation and quantification of this compound from complex mixtures, such as reaction media or biological matrices, rely on high-resolution separation techniques. The choice of method depends on the physicochemical properties of the compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of pyrimidine derivatives due to its versatility and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. Detection can be achieved using a UV detector, leveraging the chromophoric nature of the pyrimidine ring, or more selectively and sensitively with a mass spectrometer (LC-MS). LC-MS is particularly powerful, providing not only retention time data but also mass-to-charge ratio information, which is highly specific for the analyte. For instance, in the analysis of a related compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, LC-MS has been used to confirm its presence, yielding a measured m/z value corresponding to its protonated form [M+H]+. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound might be suitable for GC analysis, derivatization may sometimes be employed to improve its thermal stability and chromatographic behavior. The compound would be separated based on its boiling point and interaction with the stationary phase in the GC column, and subsequently identified by its mass spectrum, which provides a unique fragmentation pattern or "fingerprint." This technique is well-suited for the identification of impurities and metabolites in various samples. The application of GC-MS has been demonstrated for the analysis of other nitrogen-containing heterocyclic compounds, such as tricyclic antidepressants, in biological matrices, often involving a liquid-liquid extraction for sample preparation.

Capillary Electrophoresis (CE): Capillary electrophoresis separates compounds based on their electrophoretic mobility in an electric field. For a basic compound like this compound, which can be protonated to carry a positive charge, CE offers a high-efficiency separation mechanism. The technique is particularly advantageous for the analysis of small sample volumes and for chiral separations if a chiral selector is added to the buffer. The use of cationic cyclodextrins, for example, has been shown to be effective for the chiral separation of basic enantiomers. nih.gov

Below is a comparative table of these separation techniques as they would apply to the analysis of this compound.

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase/Buffer | Detection Method | Key Advantages for this compound |

| HPLC | Partitioning between a stationary phase and a liquid mobile phase | C18 or other modified silica | Acetonitrile/water or Methanol/water gradients | UV, Mass Spectrometry (MS) | High versatility, suitable for a wide range of polarities, high sensitivity with MS detection. |

| GC-MS | Partitioning between a stationary phase and a carrier gas based on volatility | Polysiloxane-based polymers | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS) | High resolution, provides structural information through mass spectra, excellent for volatile compounds. |

| CE | Differential migration in an electric field based on charge-to-size ratio | None (open capillary) | Aqueous buffer (e.g., phosphate, borate) | UV, Diode Array Detector (DAD) | High efficiency, minimal sample and solvent consumption, suitable for charged molecules. |

Crystallographic Analysis for Solid-State Structure Elucidation

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical properties and its interactions with other molecules.

While the specific crystal structure of this compound is not publicly available, the analysis of a closely related derivative, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, provides insight into the expected structural features. In the study of this derivative, single-crystal X-ray diffraction revealed that the pyrimidine ring is nearly planar. The crystal lattice is stabilized by intermolecular hydrogen bonds, which are crucial for determining the material's crystallinity and solubility.

For this compound, a crystallographic study would be expected to reveal:

Molecular Conformation: The planarity of the pyrimidine ring and the conformation of the cyclopentyl group. The cyclopentyl ring is likely to adopt a non-planar conformation, such as an envelope or twist form, to minimize steric strain.

Intermolecular Interactions: The presence of hydrogen bonds is highly probable, with the amine group acting as a hydrogen bond donor and the nitrogen atoms of the pyrimidine ring acting as acceptors. These interactions would likely lead to the formation of dimers or more extended networks in the crystal lattice.

The data obtained from such an analysis would be presented in a crystallographic information file (CIF) and can be summarized in a table like the hypothetical one below for this compound.

| Crystallographic Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Calculated Density (ρ) | g/cm³ |

| Hydrogen Bonding Motifs | Description of donor-acceptor pairs (e.g., N-H···N) |

| Key Bond Lengths/Angles | Specific intramolecular distances and angles |

This detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and for the rational design of new materials and molecules.

Biological Activities and Molecular Mechanisms of N Cyclopentylpyrimidin 2 Amine and Its Derivatives

Investigation of Diverse Biological Profiles

The structural motif of N-cyclopentylpyrimidin-2-amine has been a focal point for the development of novel therapeutic agents, leading to the discovery of compounds with significant anticancer, antimicrobial, and immunomodulatory properties.

Derivatives of the pyrimidine (B1678525) class, particularly those with structural similarities to this compound, have shown notable anticancer activity. A key area of this activity is the inhibition of the deubiquitinase USP1 (ubiquitin-specific protease 1), which is associated with its regulatory partner UAF1 (USP1-associated factor 1). The USP1/UAF1 complex is a critical regulator of the DNA damage response, making it a promising target for anticancer therapies.

Through extensive high-throughput screening and medicinal chemistry efforts, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov One such derivative, a cyclopentylpyrimidine analogue, demonstrated significant inhibitory potency with an IC50 value of 160 nM. acs.org These inhibitors have been shown to correlate strongly with activity in non-small cell lung cancer cells, leading to increased levels of monoubiquitinated PCNA (Ub-PCNA) and subsequently, decreased cell survival. nih.gov The inhibition of USP1/UAF1 by these compounds disrupts DNA repair pathways, which can sensitize cancer cells to other DNA-damaging agents.

Table 1: Anticancer Activity of a Cyclopentylpyrimidine Analogue

| Compound | Target | IC50 (nM) | Cellular Effect | Cancer Model |

|---|---|---|---|---|

| Cyclopentylpyrimidine analogue 45 | USP1/UAF1 | 160 | Increased Ub-PCNA, decreased cell survival | Non-small cell lung cancer |

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives of pyrimidin-2-amine have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Studies have shown that pyrimidine amine derivatives can exhibit considerable antibacterial and antifungal activities. For instance, novel pyrimidine amine derivatives incorporating bicyclic monoterpene moieties have demonstrated potent activity against Klebsiella pneumoniae, Streptococcus pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com Certain synthesized pyrimidine derivatives have exhibited excellent antimicrobial activities, in some cases surpassing the efficacy of standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov The introduction of specific substituents on the pyrimidine ring has been shown to be crucial for enhancing antimicrobial potency.

The 2-aminopyrimidine (B69317) motif is a key structural feature in the design of antagonists for the histamine (B1213489) H4 receptor (H4R). nih.gov The H4R is primarily expressed on immune cells and is involved in inflammatory and immunological responses. mdpi.com As such, H4R antagonists are being investigated for the treatment of various allergic and inflammatory conditions.

Several series of rigidified 2-aminopyrimidines have been developed and shown to be potent H4R antagonists in both in vitro functional and binding assays. nih.gov These compounds have demonstrated the ability to block H4-agonist induced scratching in animal models, confirming their in vivo antagonist activity. nih.gov The modulation of the H4 receptor by these pyrimidine derivatives highlights their potential in treating pruritus and other immune-related disorders. nih.gov Selective H4R antagonists have been shown to ameliorate the progression of experimental autoimmune encephalomyelitis by regulating T-cell imbalance, suggesting a broader role in autoimmune diseases. mdpi.com

Table 2: Histamine H4 Receptor Antagonist Activity

| Compound Class | Target | Effect | Therapeutic Potential |

|---|---|---|---|

| 2-Aminopyrimidine derivatives | Histamine H4 Receptor | Antagonism | Allergic conditions, Pruritus, Autoimmune diseases |

As introduced in the anticancer section, a significant molecular mechanism for pyrimidine derivatives is the inhibition of deubiquitinating enzymes (DUBs), particularly the USP1/UAF1 complex. This enzyme complex plays a pivotal role in DNA repair pathways, and its inhibition is a validated strategy for cancer therapy.

The discovery of potent and selective small-molecule inhibitors of USP1/UAF1, such as those based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold, has been a major advancement. nih.gov A cyclopentylpyrimidine analogue within this class has shown an IC50 of 160 nM against USP1/UAF1. acs.org These inhibitors function by preventing the deubiquitination of key proteins involved in DNA damage tolerance, such as PCNA and FANCD2. This leads to an accumulation of their ubiquitinated forms and subsequent disruption of DNA repair, ultimately resulting in cancer cell death. The high selectivity of these compounds for USP1/UAF1 over other DUBs and proteases makes them attractive candidates for further development. researchgate.net

Pyrimidine derivatives have a long history in antiviral drug discovery, with many approved drugs containing this heterocyclic core. The exploration of novel pyrimidine-containing compounds continues to yield promising antiviral candidates against a wide array of viruses.

For instance, cyclopentenyl nucleosides, which feature a cyclopentyl-like moiety, have been synthesized and evaluated for their antiviral activity. Certain D-(-)-cyclopentenyl nucleosides have exhibited moderate to potent anti-HIV activity. nih.gov Furthermore, pyrimidine-containing compounds have been investigated for their activity against a broad range of viruses, including influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The mechanism of antiviral action for these compounds can vary, from inhibiting viral enzymes to interfering with viral entry or replication processes.

Molecular Target Identification and Validation Methodologies

The identification and validation of the molecular targets of this compound and its derivatives are crucial steps in understanding their mechanism of action and for their progression as potential therapeutic agents. The process typically involves a combination of computational, biochemical, and cell-based approaches.

Target Identification:

Computational Methods: In silico approaches such as molecular docking and pharmacophore modeling can predict potential protein targets by assessing the binding affinity of the compound to known protein structures.

Biochemical Methods: Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a common technique. The bound proteins are then identified by mass spectrometry.

Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) screening can identify genes that, when silenced, produce a similar phenotype to the compound of interest, suggesting that the gene product may be the target.

Target Validation:

In Vitro Assays: Once a potential target is identified, its interaction with the compound is confirmed using in vitro binding and functional assays. This includes measuring binding constants (e.g., Ki, Kd) and assessing the compound's effect on the target's activity (e.g., enzyme inhibition assays).

Cell-Based Assays: The role of the target in the compound's cellular activity is validated in cellular models. This can involve overexpressing or knocking down the target protein to see if it alters the cell's sensitivity to the compound.

Animal Models: In vivo validation in animal models of disease is the final step in preclinical target validation. This demonstrates that engaging the target with the compound leads to the desired therapeutic effect in a living organism.

Through these rigorous identification and validation processes, the molecular targets of novel compounds like the derivatives of this compound can be confidently established, paving the way for their potential clinical development.

Proteomic and Genomic Approaches for Target Discovery

The initial step in characterizing a novel compound series like this compound derivatives is the identification of its molecular target(s), a process often referred to as target deconvolution. Modern methodologies leverage large-scale analysis of proteins (proteomics) and genes (genomics) to uncover these molecular interactions.

Chemical proteomics is a powerful tool for target discovery. This approach can involve treating cells or tissue lysates with a derivative of the compound that has been modified to act as a probe, for example, by incorporating a photo-affinity label. Upon exposure to UV light, the probe covalently binds to its target proteins, which can then be isolated and identified using mass spectrometry. This method provides direct evidence of physical interaction between the compound and its cellular targets.

Genomic approaches, such as large-scale RNA interference (RNAi) or CRISPR-Cas9 screening, can also be employed. In these experiments, libraries of cancer cell lines are systematically treated with the compound while specific genes are knocked down or knocked out. By analyzing which genetic modifications confer resistance or sensitivity to the compound, researchers can identify proteins and pathways that are essential for the compound's activity. For instance, bioinformatics analyses of tumor tissues from databases like The Cancer Genome Atlas (TCGA) can reveal the overexpression of certain enzymes in pyrimidine metabolism pathways in cancer cells, suggesting them as potential therapeutic targets. researchgate.net

In Vitro and Cellular Assay Development for Target Engagement and Selectivity

Once a putative target is identified, the next step is to develop specific assays to quantify the compound's interaction with this target and assess its selectivity.

In Vitro Enzymatic Assays: For enzyme targets such as kinases, biochemical assays are crucial. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified target protein. For example, the inhibitory activity of pyrimidine-based derivatives against targets like Aurora A kinase, Cyclin-Dependent Kinases (CDKs), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is often determined using radiometric or fluorescence-based kinase assays. nih.govresearchgate.net The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Cellular Assays: To confirm that a compound engages its target within a biological context, cellular assays are essential. These can include:

Target Phosphorylation Assays: For kinase inhibitors, a common cellular assay involves measuring the phosphorylation status of the kinase's known downstream substrates. A potent and target-specific inhibitor would be expected to reduce the phosphorylation of these substrates in a dose-dependent manner.

The following table summarizes the anti-proliferative activity of several exemplary pyrimidine derivatives against various cancer cell lines, illustrating the data generated from such cellular assays.

| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | Activity (IC50/GI50) |

| Compound 13 | Aurora Kinase Inhibitor | NCI-H524 (SCLC, cMYC+) | Proliferation | 3.36 nM acs.org |

| Compound 13 | Aurora Kinase Inhibitor | NCI-H526 (SCLC, MYCN+) | Proliferation | < 100 nM acs.org |

| Compound R8 | EGFR Inhibitor | MDA-MB-231 (Breast) | MTT | 18.5 µM eurekaselect.com |

| Compound 7c | Pyrimidine-Phthalimide | MCF-7 (Breast) | Proliferation | 2.77 µM researchgate.net |

| Compound 7c | Pyrimidine-Phthalimide | HepG-2 (Liver) | Proliferation | 7.86 µM researchgate.net |

| Compound 22 | Pyridopyrimidinone | HepG2 (Liver) | MTT | 120 nM researchgate.net |

This table is a compilation of representative data from different studies on various pyrimidine derivatives and is for illustrative purposes.

Confirmation of Target Specificity and Off-Target Effects

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, as off-target activities can lead to toxicity or confound the interpretation of its therapeutic effects. mdpi.com

A standard method for assessing the selectivity of kinase inhibitors is to screen them against a large panel of diverse kinases at a fixed concentration. The results reveal the compound's inhibitory profile across the kinome. A highly selective inhibitor will potently inhibit its primary target with minimal activity against other kinases. mdpi.com

The selectivity can be quantified using metrics like the selectivity score (S-score), which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested. A score approaching 0 indicates high selectivity, while a score approaching 1 suggests a lack of selectivity. mdpi.com

For example, a study on pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors demonstrated the high selectivity of a lead compound by screening it against a panel of 50 kinases. The compound showed potent inhibition of its target while having minimal effect on closely related kinases like FLT3, KIT, and PDGFRβ. mdpi.com

The table below illustrates a hypothetical selectivity profile for a pyrimidine derivative.

| Kinase Target | % Inhibition at 1 µM |

| CSF1R (Primary Target) | 98% |

| FLT3 | 26% |

| KIT | 18% |

| PDGFRβ | 8% |

| CDK2 | 5% |

| EGFR | 3% |

| Aurora B | 2% |

This table is based on the methodology described for compound 14c in a study on CSF1R inhibitors and demonstrates how selectivity data is presented. mdpi.com

Elucidation of Mechanism of Action at the Molecular and Cellular Level

Biochemical Pathway Perturbation Analysis and Signaling Cascade Investigations

Once a compound's direct target is confirmed, research focuses on understanding its broader impact on cellular signaling networks. A single inhibitory event can trigger a cascade of downstream effects.

Pyrimidine-based inhibitors often target key nodes in signaling pathways crucial for cell growth and proliferation. For instance, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) block its auto-phosphorylation, which in turn prevents the activation of major downstream pathways like the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. nih.gov Both of these cascades are central to promoting cell proliferation and survival, and their inhibition is a key therapeutic strategy in oncology. nih.gov

Similarly, pyrimidine derivatives that inhibit Aurora A kinase have been shown to destabilize the MYC family of oncoproteins (cMYC and MYCN). nih.govacs.org Aurora A kinase normally phosphorylates and stabilizes MYC proteins; therefore, its inhibition leads to MYC degradation. Since MYC is a critical transcription factor that drives the expression of genes involved in cell proliferation and metabolism, its reduction represents a significant perturbation of the oncogenic signaling network. nih.gov

Analysis of these pathway perturbations often involves techniques like Western blotting to measure changes in the phosphorylation state or total protein levels of key signaling molecules (e.g., AKT, ERK, MYC) following treatment with the compound.

Ligand-Receptor Interaction Dynamics and Binding Kinetics

Understanding how a compound physically interacts with its target protein provides a foundation for rational drug design and optimization. This involves studying both the static binding mode and the dynamics of the interaction over time.

Molecular Docking: Computational molecular docking studies are frequently used to predict the binding mode of pyrimidine derivatives within the active site of their target protein. researchgate.netnih.gov These models can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and specific amino acid residues in the target's binding pocket, for example, the ATP binding site of a kinase. eurekaselect.com

Binding Kinetics: Beyond simple affinity (often represented by the dissociation constant, Kd), the kinetics of the ligand-receptor interaction are increasingly recognized as critical determinants of a drug's in vivo efficacy. nih.govresearchgate.net Key kinetic parameters include:

Association Rate Constant (kon): The rate at which the compound binds to its target. nih.gov

Dissociation Rate Constant (koff): The rate at which the compound unbinds from its target. nih.gov

Residence Time (RT): The average duration for which a single compound molecule remains bound to its target (calculated as 1/koff). A longer residence time can lead to a more sustained biological effect, even after the concentration of the free compound has decreased in the body. nih.govresearchgate.net

Cellular Effects and Phenotypic Responses in Biological Systems

The ultimate goal of molecular targeting is to elicit a specific, desired phenotypic response in cells. For pyrimidine derivatives developed as anticancer agents, the intended cellular effects typically involve halting proliferation and inducing cell death in malignant cells.

Cell Cycle Arrest: Many kinase inhibitors, including pyrimidine derivatives, exert their anti-proliferative effects by causing cells to arrest at specific checkpoints in the cell cycle. For example, a pyrimidine-phthalimide hybrid compound that inhibits VEGFR2 was shown to cause a significant accumulation of MCF-7 breast cancer cells in the S phase of the cell cycle, preventing them from progressing towards mitosis. researchgate.net

Induction of Apoptosis: A key desired outcome for an anticancer agent is the induction of programmed cell death, or apoptosis. The ability of a compound to trigger this process can be measured using assays like flow cytometry with Annexin V/Propidium Iodide staining. Several pyrimidine derivatives have been shown to be potent inducers of apoptosis. For instance, one study found that a novel pyridopyrimidinone derivative induced apoptosis in HepG2 liver cancer cells to a similar extent as the well-known pro-apoptotic agent Staurosporine. researchgate.net Another pyrimidine-based compound increased the total apoptotic cell population in MCF-7 cells by 50-fold. researchgate.net

These phenotypic responses are the cellular-level manifestation of the molecular target inhibition and pathway perturbations described in the previous sections.

| Compound ID | Derivative Class | Cancer Cell Line | Cellular Effect |

| Compound 7c | Pyrimidine-Phthalimide | MCF-7 (Breast) | S Phase Cell Cycle Arrest researchgate.net |

| Compound 7c | Pyrimidine-Phthalimide | MCF-7 (Breast) | 50-fold increase in apoptosis researchgate.net |

| Compound 22 | Pyridopyrimidinone | HepG2 (Liver) | Induction of apoptosis researchgate.net |

This table summarizes reported cellular effects for different pyrimidine derivatives to illustrate the types of phenotypic responses observed.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is a critical aspect of medicinal chemistry, aiming to elucidate how specific structural features of a molecule influence its biological activity. nih.govresearchgate.net These studies are fundamental in the journey of transforming a lead compound into a viable drug candidate by systematically modifying its chemical structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Systematic modification of the this compound scaffold involves altering various substituents on both the pyrimidine ring and the N-cyclopentyl group to understand their impact on biological efficacy. Research into related pyrimidine structures provides valuable insights into potential modifications.

For instance, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the cyclopentylpyrimidine analogue 45 demonstrated an IC50 value of 160 nM, indicating significant biological activity. acs.org This finding underscores the potential of the N-cyclopentyl moiety in contributing to the potency of pyrimidine-based compounds. Further modifications to the pyrimidine ring, such as the introduction of a 5-methyl group, have been shown to increase potency in related scaffolds. acs.org Conversely, moving a methyl group to the 6-position can lead to a decrease in potency. acs.org The addition of 5,6-dimethyl groups has also been well-tolerated in similar pyrimidine analogues. acs.org

The nature of the substituent on the pyrimidine ring plays a crucial role. For example, replacing a phenyl ring with a cyclopentyl group in some series has resulted in inactive compounds, highlighting the specific requirements of the target binding site. acs.org In other cases, the introduction of various groups such as OMe, F, NH2, NMe2, and SMe at different positions on the pyrimidine ring has yielded compounds with good potency. acs.org

The amino group at the 2-position of the pyrimidine ring is another key site for modification. Studies on related 2,4-diaminopyrimidines have shown that the nature of the amine and its substituents can significantly impact activity. acs.org For example, N-methylation of the 2-amine can abrogate activity against certain targets, suggesting that a hydrogen-bonding interaction may be crucial for binding. acs.org However, in some instances, replacement of the amine linker with an ether has not significantly impacted enzymatic activity. acs.org

The following interactive table summarizes the effects of systematic modifications on the biological potency of pyrimidine derivatives based on findings from related studies.

| Modification Site | Modification | Effect on Potency | Example Compound (related scaffold) | IC50 (nM) |

| Pyrimidine Ring | Addition of 5-methyl group | Increase | 38 | 70 |

| Pyrimidine Ring | Addition of 6-methyl group | Decrease | 39 | 210 |

| Pyrimidine Ring | Addition of 5,6-dimethyl group | Tolerated | 40 | 120 |

| N-substituent | Cyclopentyl group | Active | 45 | 160 |

| N-substituent | Replacement of phenyl with cyclopentyl | Inactive (in some scaffolds) | 33 | - |

| Pyrimidine Ring | 5-OMe | Good Potency | 49 | 70 |

| Pyrimidine Ring | 5-F | Good Potency | 50 | 110 |

| Pyrimidine Ring | 5-NH2 | Good Potency | 51 | 310 |

| Pyrimidine Ring | 5-NMe2 | Good Potency | 52 | 190 |

| Pyrimidine Ring | 5-SMe | Good Potency | 53 | 110 |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.govimist.ma

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. researchgate.netimist.ma

While a specific QSAR model for this compound is not publicly available, studies on other aminopyrimidine derivatives have demonstrated the utility of this approach. For example, QSAR analyses have been successfully applied to aminopyrimidine-based CXCR4 antagonists and Mycobacterium tuberculosis Protein Kinase B inhibitors. researchgate.netimist.ma These studies have shown that good predictive models can be developed, as indicated by high correlation coefficients (R²) and external predictive ability (prediction R²). researchgate.net

The following table illustrates the types of descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Class | Examples | Potential Influence on Activity |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Lipophilicity, size, and polarizability can affect membrane permeability and binding affinity. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Distribution of electrons influences electrostatic interactions and reactivity. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule, which is critical for receptor fit. |

| Quantum Chemical | Total Energy, Heat of Formation | Provides insights into the stability and electronic structure of the molecule. |

Pharmacophore modeling is a powerful computational method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. csmres.co.ukdovepress.com A pharmacophore model represents the key steric and electronic features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. csmres.co.ukdovepress.com

Pharmacophore models can be developed using two main approaches:

Ligand-based pharmacophore modeling: This method is employed when the three-dimensional structure of the target receptor is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their bioactivity. csmres.co.uk

Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interaction points within the binding site. dovepress.com

For this compound derivatives, a pharmacophore model could be developed to guide the design of new analogues with enhanced efficacy. The model would highlight the crucial features required for binding to the target receptor. For example, the pyrimidine nitrogen atoms might act as hydrogen bond acceptors, while the cyclopentyl group could fit into a hydrophobic pocket.

The principles of ligand design based on a pharmacophore model would involve:

Scaffold Hopping: Replacing the this compound core with a different chemical scaffold that maintains the same pharmacophoric features.

Substituent Optimization: Adding or modifying substituents on the core scaffold to better match the pharmacophore features and improve interactions with the target.

Virtual Screening: Using the pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the model and are therefore likely to be active. csmres.co.ukdovepress.com

The following table lists the common pharmacophoric features that could be relevant for this compound derivatives.

| Pharmacophoric Feature | Potential Chemical Group | Type of Interaction |

| Hydrogen Bond Acceptor | Pyrimidine nitrogen atoms | Hydrogen bonding with donor groups in the receptor. |

| Hydrogen Bond Donor | Amine N-H | Hydrogen bonding with acceptor groups in the receptor. |

| Hydrophobic Region | Cyclopentyl ring | Van der Waals interactions with hydrophobic pockets in the receptor. |

| Aromatic Ring (if present as a substituent) | Phenyl or other aromatic groups | π-π stacking or hydrophobic interactions. |

Computational Chemistry and in Silico Approaches

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict how a ligand, such as N-cyclopentylpyrimidin-2-amine, interacts with a protein target at the atomic level. samipubco.comnih.govnih.gov

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would involve inserting the 3D structure of the compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. nih.govnih.govmdpi.com For instance, docking this compound into the active site of a kinase, a common target for pyrimidine (B1678525) derivatives, could reveal key hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time. samipubco.comnih.govnih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the complex's stability, conformational changes, and the persistence of interactions identified in docking. nih.govmdpi.com An MD simulation of an this compound-protein complex could confirm the stability of the binding pose and identify crucial water molecules that may mediate interactions. The insights from these simulations are crucial for understanding the structural basis of a compound's activity. nih.gov

Below is a hypothetical data table illustrating typical results from a docking and MD simulation study of this compound against a putative protein target.

| Parameter | Value/Description |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues (from Docking) | LEU83, GLU81, PHE80, LYS33 |

| Type of Interactions | Hydrogen bond with LEU83 backbone; Pi-stacking with PHE80 |

| MD Simulation Length | 100 ns |

| RMSD of Ligand | Stable (Average < 2 Å after equilibration) |

| Persistent Interactions (from MD) | Hydrogen bond with LEU83 maintained > 90% of simulation time |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. aps.orgmdpi.com Methods like Density Functional Theory (DFT) can elucidate the distribution of electrons and predict the reactivity of this compound.

Key properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its ability to participate in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions with a biological target.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived to quantify the molecule's reactivity.

This table presents hypothetical data from quantum chemical calculations on this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity |

| Electron-Rich Regions (from MEP) | Nitrogen atoms in the pyrimidine ring | Potential hydrogen bond acceptors |

| Electron-Poor Regions (from MEP) | Hydrogen atom of the amine group | Potential hydrogen bond donor |

Virtual Screening and Ligand-Based Drug Design Methodologies for Novel Analogues

In silico screening and design methods are essential for discovering novel and more potent analogues of a lead compound like this compound.

Virtual Screening: This computational technique involves the high-throughput screening of large chemical libraries to identify molecules that are likely to bind to a specific drug target. nih.govnih.govmdpi.com If this compound is a known inhibitor, its structural features can be used to filter vast databases (containing millions of compounds) to find structurally similar molecules with potentially improved activity. nih.govmdpi.com

Ligand-Based Drug Design (LBDD): When the 3D structure of the target protein is unknown, LBDD methods are employed. nih.govtemple.edu These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. temple.edu Starting with this compound as a template, new analogues can be designed by modifying its functional groups. Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate chemical structures with biological activity, guiding the design of more effective compounds. mdpi.com

The following table outlines a hypothetical ligand-based design strategy to create novel analogues of this compound.

| Analogue | Modification from Parent Compound | Predicted Activity (Hypothetical) | Rationale |

| Analogue 1 | Addition of a hydroxyl group to the cyclopentyl ring | Increased | Potential for a new hydrogen bond with the target |

| Analogue 2 | Replacement of cyclopentyl with a cyclohexyl group | Similar | Probes the size limitations of the binding pocket |

| Analogue 3 | Addition of a chlorine atom to the pyrimidine ring | Increased | Modifies electronic properties and may enhance hydrophobic interactions |

| Analogue 4 | Replacement of the amine linker with an amide | Decreased | Alters geometry and hydrogen bonding capacity |

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug discovery, as it helps to identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.netnih.gov Various in silico models and software tools are available to estimate these properties for this compound. nih.govnih.govnih.gov

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) indicates how well the compound might be absorbed into the bloodstream after oral administration.

Distribution: This involves predicting the extent to which a compound binds to plasma proteins (Plasma Protein Binding, PPB) and its ability to cross biological barriers like the blood-brain barrier (BBB).

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for anticipating drug-drug interactions.

Excretion: While less commonly predicted in silico, models can provide insights into the likely routes of elimination.

Toxicity (ADMET): Some platforms also predict potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity.

The table below shows a summary of predicted ADME properties for this compound based on standard computational models. frontiersin.org

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate | Likely to cross the intestinal wall |

| Blood-Brain Barrier (BBB) Permeation | Yes | May have central nervous system effects |

| Plasma Protein Binding (PPB) | ~85% | Moderate binding, with a significant free fraction |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Lipinski's Rule of Five | 0 violations | Favorable drug-like properties |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation N-Cyclopentylpyrimidin-2-amine Analogues with Improved Biological Profiles

The development of novel analogues of this compound with superior biological properties remains a cornerstone of future research. The primary goal is to optimize potency, selectivity, and drug-like characteristics through rational design and innovative synthetic strategies. Techniques such as scaffold hopping and computer-aided drug design are instrumental in this process, allowing for the exploration of new chemical space while retaining key pharmacophoric features. nih.gov

Structure-activity relationship (SAR) studies will continue to be critical. For instance, in the development of pyrimidin-2-amine derivatives as Polo-like kinase 4 (PLK4) inhibitors, the introduction of a hydrogen bond donor to the benzene (B151609) ring of the scaffold led to compound 3r , which exhibited potent PLK4 inhibitory activity with an IC50 of 0.0174 μM. nih.gov Similarly, the design of N-(pyridin-3-yl)pyrimidin-4-amine analogues as Cyclin-dependent kinase 2 (CDK2) inhibitors demonstrated that compound 7l had a broad antiproliferative effect on various cancer cell lines, with IC50 values ranging from 0.83 to 8.61 μM. nih.gov

These examples underscore the importance of systematic modification of the pyrimidine (B1678525) core and its substituents. Future efforts will likely focus on:

Exploring diverse substituents on both the cyclopentyl and pyrimidine rings to modulate target binding and pharmacokinetic properties.